molecular formula C7H3Cl2NO4 B1606513 4,5-Dichloro-2-nitrobenzoic acid CAS No. 2011-09-8

4,5-Dichloro-2-nitrobenzoic acid

Cat. No. B1606513
CAS RN: 2011-09-8
M. Wt: 236.01 g/mol
InChI Key: SUHYJVCHLDIPIY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitrobenzoic acid (CAS Number: 2011-09-8) is a chemical compound with the molecular formula C7H3Cl2NO4 . It belongs to the family of nitrobenzoic acids. The nitro group in this compound is a hybrid of two equivalent resonance structures, resulting in its high dipole moment. It is a polar compound, which affects its physical properties such as boiling point and solubility .


Molecular Structure Analysis

The molecular weight of 4,5-Dichloro-2-nitrobenzoic acid is 236.01 g/mol . Its IUPAC name is 4,5-dichloro-2-nitrobenzoic acid . The compound exhibits a hybrid resonance structure with a full positive charge on nitrogen and half-negative charges on each oxygen. This polarity contributes to its lower volatility compared to ketones of similar molecular weight .


Chemical Reactions Analysis

  • Electronic Spectra : Nitroalkanes show a weak n → π∗ transition around 270 nm, while aromatic nitro compounds absorb at longer wavelengths (around 330 nm) due to extended conjugation .

Physical And Chemical Properties Analysis

  • Electronic Spectra : Nitroalkanes absorb around 270 nm, while aromatic nitro compounds absorb at longer wavelengths (around 330 nm) .

Scientific Research Applications

Tissue Sulfhydryl Groups

4,5-Dichloro-2-nitrobenzoic acid and its derivatives have been utilized in the quantification of sulfhydryl groups in biological materials. For example, 5,5′-dithiobis(2-nitrobenzoic acid) has been synthesized and demonstrated to be useful for determining sulfhydryl groups in various biological substances, showing its potential in biochemical assays (Ellman, 1959).

Building Block for Solid-Phase Synthesis

Research has shown that derivatives of 4,5-Dichloro-2-nitrobenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, serve as multireactive building blocks in heterocyclic oriented synthesis. These compounds facilitate the preparation of various nitrogenous heterocycles, demonstrating their versatility in the development of new drugs and materials (Křupková et al., 2013).

X-ray Powder Diffraction

4,5-Dichloro-2-nitrobenzoic acid and its analogs, like 2,4-dichloro-5-nitrobenzoic acid, have been characterized through X-ray powder diffraction to determine their crystalline structures. This kind of analysis is essential for understanding the material properties and facilitating the design of new compounds with desired physical and chemical properties (Quevedo et al., 1998).

Physico-Chemical Properties and Activities

Studies have investigated the crystal structures and physico-chemical properties of metal complexes with 3-nitro-4-hydroxybenzoic acid, closely related to 4,5-Dichloro-2-nitrobenzoic acid. These studies aim to uncover their potential applications, including anticonvulsant activities, showcasing the broader applications of nitrobenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).

Thiol-Quantification in Enzyme Assays

Derivatives of 4,5-Dichloro-2-nitrobenzoic acid have been used as alternatives to Ellman's reagent in thiol-quantification enzyme assays. These derivatives offer fluorescent alternatives for more practical and sensitive quantification of thiols in various biological and chemical analyses (Maeda et al., 2005).

Safety And Hazards

  • Disposal : Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

4,5-dichloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYJVCHLDIPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342657
Record name 4,5-Dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-nitrobenzoic acid

CAS RN

2011-09-8
Record name 4,5-Dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5-Dichloro-2-nitrobenzoic acid piperidine amide. A solution of 4,5-dichloro-2-nitrobenzoic acid methyl ester (0.29 g, 1.16 mmol) in 1:1 THF/methanol (4 mL) was stirred as 1 N aqueous LiOH (2 mL) was added. After 1 h, the mixture was acidified with 1 N HCl and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated to provide crude 4,5-dichloro-2-nitrobenzoic acid as a light yellow solid (0.26 g, 0.90 mmol, 77%). The acid was refluxed in 4 mL thionyl chloride for 2 h, and the crude reaction mixture was concentrated in vacuo. Residual thionyl chloride was removed by the repeated addition and in vacuo stripping of DCM. The acid chloride was placed under high vacuum for 10 min, and then taken up in dry DCM (5 mL). The mixture was cooled in an ice bath. Piperidine (0.46 g, 5.4 mmol, 0.53 mL) was added, and the reaction mixture was allowed to stand at 0° C. overnight. The mixture was diluted with DCM, washed with 1 N HCl (2×), 5% aqueous NaHCO3 and brine, and dried (MgSO4). Filtration and concentration provided 0.32 g of the desired amide, which could not be separated from an impurity (10%) that corresponded to the product of displacement of a chlorine by an additional equivalent of piperidine. HPLC (reversed-phase): RT=9.35 min (90%), 10.58 (10%). MS (ESI): major m/z 303 [M+H]+, minor m/z 352 [M+H]+.
[Compound]
Name
4,5-Dichloro-2-nitrobenzoic acid piperidine amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
THF methanol
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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